molecular formula C13H9NOS2 B1330078 Rhodanine, 3-(1-naphthyl)- CAS No. 23517-78-4

Rhodanine, 3-(1-naphthyl)-

Cat. No. B1330078
CAS RN: 23517-78-4
M. Wt: 259.4 g/mol
InChI Key: SNQHTADDWORHGI-UHFFFAOYSA-N
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Description

Rhodanine, 3-(1-naphthyl)-, is a chemical compound that can be synthesized and utilized in various chemical reactions, particularly in the presence of rhodium catalysts. The studies provided focus on the synthesis and reactions of naphthyl-related compounds, which are structurally related to Rhodanine, 3-(1-naphthyl)-, and involve rhodium-catalyzed processes .

Synthesis Analysis

The synthesis of naphthyl-related compounds often involves rhodium-catalyzed C-H bond activation and annulation reactions. For instance, the synthesis of naphtho[1,8-bc]pyran derivatives is achieved through rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes, where the hydroxy groups direct the regioselective C-H bond cleavage . Similarly, naphthylcarbamates undergo Rh(III)-catalyzed regioselective functionalization with alkynes to produce benzoquinoline and benzoindole derivatives . The synthesis of indolo[1,2-a][1,8]naphthyridines also involves rhodium(III)-catalyzed dehydrogenative coupling, demonstrating the versatility of rhodium catalysts in synthesizing complex polycyclic structures .

Molecular Structure Analysis

The molecular structures of rhodium-catalyzed naphthyl derivatives are often complex and can include multiple fused rings. X-ray diffraction studies have been used to determine the structures of cyclometallates, where rhodium(III) is coordinated to naphthylazo-2'-hydroxyarenes via a terdentate C(naphthyl), N(diazene), O(phenolato/naphtholato) donor centers . These structures exhibit intermolecular associations in the solid state due to C–H...π and π...π interactions .

Chemical Reactions Analysis

Rhodium catalysts facilitate a variety of chemical reactions involving naphthyl derivatives. For example, the C8-alkylation of 1-naphthylamide derivatives with alkenes is catalyzed by rhodium(I) through a bidentate picolinamide chelation system . Rhodium(II) acetate catalysis is used to decompose ethyl 2-diazo-3-oxopent-4-enoates, leading to the formation of 4-aryl-2-hydroxy-naphthoates or β,β-unsaturated esters . These reactions highlight the ability of rhodium catalysts to induce C-H bond activation and facilitate complex transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of rhodium-catalyzed naphthyl derivatives are influenced by their molecular structures. The compounds exhibit intense solid-state fluorescence, which is a result of their L-shaped π-conjugated molecular arrangement . Electrochemical studies reveal that rhodium complexes with naphthyl derivatives undergo metal-localized electron reductions and display oxidative and reductive responses based on the coordinated diazene function . These properties are crucial for their potential applications in catalysis and materials science.

Scientific Research Applications

Photovoltaic Materials

Rhodanine derivatives have been a topic of interest in the field of photovoltaic materials. Studies have shown that 2-(1,1-Dicyanomethylene)rhodanine (RCN), an important electron-deficient terminal unit, plays a significant role in constructing non-fullerene acceptors (NFAs) for organic solar cells. These NFAs have been reported to achieve high power conversion efficiency, especially when paired with complicated p-type polymers. Moreover, the introduction of a weak electron-withdrawing building block, like benzotriazole, has proven to be an effective strategy for improving the performance of RCN-based NFA devices (Xiao et al., 2018). Similarly, another study highlighted the use of rhodanine-bridged core-expanded naphthalene diimide derivatives as n-type semiconductors, showcasing their potential in organic thin-film transistors and perovskite solar cells (Jiangao Li et al., 2020).

Organic Dye Applications

Rhodanine, particularly rhodanine-3-acetic acid, is a well-known electron acceptor in organic dyes for dye-sensitized solar cells (DSSCs). Studies have pointed out that the nonconjugated structure between the rhodanine ring and the carboxyl anchoring group in these dyes often results in poor photovoltaic performances. However, research suggests that using a rhodanine derivative with a conjugated structure can significantly improve the electronic structure, adsorption geometry on TiO2, and consequently enhance electron injection and reduce charge recombination, leading to a notable increase in the power conversion efficiency of DSSCs (Zhongquan Wan et al., 2017).

Spectrophotometric Applications

Rhodanine-based azo dyes have been synthesized and evaluated for their antibacterial activity and spectrophotometric chemosensor capabilities, particularly for Fe3+ ions. Notably, one of the synthesized azo compounds demonstrated high sensitivity and selectivity towards Fe3+ ions, making it a potential candidate for developing efficient chemosensors (Dana Akram et al., 2020).

Organic Electronics

Rhodanine compounds have been used as pivotal components in designing organic electronic devices. The incorporation of rhodanine derivatives has been reported to effectively modulate the energy levels and optical properties of organic semiconductors, contributing to the advancement of organic thin-film transistors and organic solar cells (Jiangao Li et al., 2020).

Safety And Hazards

Ensure adequate ventilation. Avoid dust formation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool and well-ventilated place. Store under an inert atmosphere. Protect from moisture .

Future Directions

Rhodanines are accepted as advantaged heterocycles in medicinal chemistry as one of the 4-thiazolidinones subtypes. The aim of this paper is to analyze the features of rhodanine and its application in pharmacy and medicine . There is a significant increase in the use of rhodanine in medicine . The information contained in this review could be of benefit to the design of new, effective small molecules with anticancer potential among rhodanine derivatives or their related heterocycles .

properties

IUPAC Name

3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS2/c15-12-8-17-13(16)14(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQHTADDWORHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178108
Record name Rhodanine, 3-(1-naphthyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodanine, 3-(1-naphthyl)-

CAS RN

23517-78-4
Record name 3-(1-Naphthalenyl)-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23517-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodanine, 3-(1-naphthyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodanine, 3-(1-naphthyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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